Sugammadex - 343306-71-8

Sugammadex

Catalog Number: EVT-285502
CAS Number: 343306-71-8
Molecular Formula: C72H112O48S8
Molecular Weight: 2002.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sugammadex, a modified γ-cyclodextrin, is a novel and selective relaxant binding agent (SRBA) designed to encapsulate and reverse the effects of aminosteroid neuromuscular blocking agents (NMBAs) like rocuronium and vecuronium. [, , ] Its unique mechanism of action makes it a valuable tool in anesthesia research for investigating neuromuscular blockade, reversal strategies, and the physiology of neuromuscular transmission.

Future Directions

a) Optimizing Dosing Strategies: Further research is needed to optimize dosing strategies for Sugammadex, particularly in special patient populations like those with renal impairment, obesity, and those undergoing prolonged sedation. [, , , ]

b) Exploring Potential New Applications: The unique properties of Sugammadex could be explored for potential new applications beyond neuromuscular blockade reversal. [] For example, its encapsulating ability could be investigated for removing other drugs or toxins from the circulation.

c) Understanding Long-Term Effects: While initial research suggests that Sugammadex is generally safe and well-tolerated, more research is needed to understand its long-term effects, particularly in patients who receive repeated doses or have underlying health conditions. [, ]

d) Investigating Molecular Interactions: Further research is needed to delve deeper into the molecular interactions between Sugammadex and aminosteroid NMBAs. [, ] This research could lead to the development of new SRBAs with enhanced selectivity and efficacy.

e) Investigating Potential Drug Interactions: As Sugammadex is increasingly used in clinical practice, research is needed to investigate potential drug interactions, particularly with medications that are highly protein-bound or influence renal function. [, , ]

f) Research on Potential Adverse Events: Continued research and post-marketing surveillance are crucial to further assess the rare but potentially serious adverse events associated with Sugammadex, such as anaphylaxis, bronchospasm, and coronary arteriospasm. [, , ]

Rocuronium

Compound Description: Rocuronium bromide is a non-depolarizing aminosteroid neuromuscular blocking agent [, , , , , , , , , , , , , , , , , , , ]. It is commonly used in general anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgery.

Relevance: Sugammadex is specifically designed to reverse the neuromuscular blockade induced by rocuronium. It achieves this by forming a tight complex with rocuronium, rendering it inactive at the neuromuscular junction [, , , , , , , , , , , , , , , , , , , ]. This interaction is highly selective, making sugammadex a unique reversal agent for rocuronium-induced paralysis.

Vecuronium

Compound Description: Vecuronium bromide, like rocuronium, is an aminosteroid non-depolarizing neuromuscular blocking agent used in anesthesia [, , , , , , , , , , ].

Neostigmine

Compound Description: Neostigmine is an acetylcholinesterase inhibitor that has been traditionally used for the reversal of non-depolarizing neuromuscular blocking agents, including rocuronium and vecuronium [, , , , , , , , , , , , , , , , , , , ]. It works indirectly by increasing the concentration of acetylcholine in the neuromuscular junction.

Relevance: Many of the studies presented compare the efficacy and safety of sugammadex with neostigmine in reversing neuromuscular blockade. Sugammadex offers a faster and potentially safer alternative to neostigmine, with a lower incidence of residual neuromuscular blockade and fewer adverse effects [, , , , , , , , , , , , , , , , , , , ].

Cisatracurium

Compound Description: Cisatracurium besylate is a non-depolarizing benzylisoquinoline neuromuscular blocking agent [, ]. It is often used as an alternative to rocuronium or vecuronium.

Relevance: While sugammadex is not designed to reverse cisatracurium-induced neuromuscular blockade, some studies utilize cisatracurium as a comparator arm to assess the overall impact of sugammadex introduction on neuromuscular blockade management strategies [, ]. This comparison helps highlight the potential advantages of sugammadex in terms of cost-effectiveness and faster patient turnover in operating rooms.

Sugammadex-Rocuronium Complex

Compound Description: This complex forms when sugammadex encapsulates rocuronium in the bloodstream [, , ]. It is a stable complex that is primarily eliminated by the kidneys.

Relevance: Formation of the sugammadex-rocuronium complex is the primary mechanism by which sugammadex reverses rocuronium-induced neuromuscular blockade [, , ]. This complex formation effectively removes rocuronium from its site of action at the neuromuscular junction, allowing for a rapid and complete reversal of paralysis.

[1] - https://www.semanticscholar.org/paper/3c00b95cbf15066d520feec6fbf71be2e21d60af[2] - https://www.semanticscholar.org/paper/3cede2b897bd546143b1e94e22789ccb842f9349[3] - https://www.semanticscholar.org/paper/48ee934365eba9c80614e872a54763083ab707e3[4] - https://www.semanticscholar.org/paper/46b21be22d2903d1943b74695b352ba055fbc145[5] - https://www.semanticscholar.org/paper/43eee2ba9e375697f41abefd6009b7f6cbd174a1 [] - https://www.semanticscholar.org/paper/0763e884b45e7f80eede4ba5e352933510ffd1be[7] - https://www.semanticscholar.org/paper/1cca43dc861656c29cc21429bedb5560f6624ac1[8] - https://www.semanticscholar.org/paper/234a93a3130ebdd85993ead536e2b5458ff98050[9] - https://www.semanticscholar.org/paper/2480b58d69d4ab3ed7b27af286d03391d938494b[10]- https://www.semanticscholar.org/paper/2fd8b75fcfcb564548beaeb30462b09156690d9d[11]- https://www.semanticscholar.org/paper/317c05c6969882207b2b1463bd78aab616212cb0[12]- https://www.semanticscholar.org/paper/2310f6197a0c03134e076c2cd985ec612faea8db[13]- https://www.semanticscholar.org/paper/269d041a8aadf1e274a57b58238a4da62ec03fb6[14]- https://www.semanticscholar.org/paper/4a52470f8314076c6d21e55aee1c08786c95fba3[15]- https://www.semanticscholar.org/paper/4ed0aae3cdb1af2bc116d0c6023a2a4949362c04[16]- https://www.semanticscholar.org/paper/013ea2b21eaf8a03b6eadf5938d6eb46937e0e43[17]- https://www.semanticscholar.org/paper/01d53201cec4800e7c26a41fdf3bc86dcad34a03[18]- https://www.semanticscholar.org/paper/041b052a6acc2d3dbffa507b10778a8e87b73abc[19]- https://www.semanticscholar.org/paper/0a0dbf8bd8c69683f42cbc70ad479bbabbbe1c4d[20]- https://www.semanticscholar.org/paper/1ebf6d3de23b87a39a964da729054bd17044984a[21]- https://www.semanticscholar.org/paper/0d9d4cb50fe4296a71478a55da5dc8f722b7f09f

Overview

Sugammadex is a synthetic cyclodextrin derivative primarily used as a neuromuscular blocking agent reversal agent in anesthesia. It selectively encapsulates steroidal neuromuscular blockers, facilitating their rapid elimination from the body. Sugammadex is classified under the category of selective relaxant binding agents, which are essential in clinical settings to reverse muscle paralysis induced by certain anesthetics.

Source

Sugammadex was developed by Merck & Co. and is marketed under the brand name Bridion. It gained regulatory approval in various countries, including the United States and European nations, for use in surgical procedures requiring neuromuscular blockade.

Classification

Sugammadex belongs to the class of cyclodextrins, specifically modified gamma-cyclodextrin. It is characterized by its unique ability to form stable complexes with specific steroidal neuromuscular blockers, such as rocuronium and vecuronium.

Synthesis Analysis

Methods

The synthesis of Sugammadex involves several key steps:

  1. Modification of Gamma-Cyclodextrin: The primary hydroxyl groups of gamma-cyclodextrin are substituted with halogen atoms (bromine or iodine) to enhance its reactivity.
  2. Reaction with 3-Mercaptopropionic Acid: The modified gamma-cyclodextrin is then reacted with 3-mercaptopropionic acid in the presence of a sodium base (e.g., sodium hydroxide) to form Sugammadex sodium.

Technical Details

  • The reaction typically occurs at elevated temperatures (40-60 °C) and involves careful control of reagent addition rates to optimize yield and minimize impurities.
  • A notable method involves using triphenylphosphine and iodine to generate an activated form of gamma-cyclodextrin, which subsequently reacts with 3-mercaptopropionic acid under controlled conditions .
Molecular Structure Analysis

Structure

Sugammadex has a complex molecular structure characterized by its cyclodextrin backbone with multiple thioether substituents. The molecular formula for Sugammadex sodium is C69_{69}H100_{100}N2_{2}O46_{46}S7_{7}.

Data

  • Molecular Weight: Approximately 1,000 g/mol.
  • Structural Features: The structure includes a hydrophilic exterior and a hydrophobic cavity capable of encapsulating steroidal compounds, which is critical for its mechanism of action.
Chemical Reactions Analysis

Reactions

Sugammadex undergoes various chemical reactions, primarily involving its ability to form inclusion complexes with neuromuscular blockers. The primary reaction can be summarized as follows:

  1. Complex Formation: Sugammadex binds to steroidal neuromuscular blockers through non-covalent interactions, effectively sequestering them from circulation.
  2. Release Mechanism: Once administered, Sugammadex releases the neuromuscular blocker upon dilution in body fluids, allowing for rapid recovery from muscle paralysis.

Technical Details

The stability and efficiency of these complexes are influenced by factors such as pH, temperature, and concentration of both Sugammadex and the neuromuscular blocker .

Mechanism of Action

Process

Sugammadex operates through a unique mechanism that involves:

  1. Encapsulation: The hydrophobic cavity of Sugammadex encapsulates the steroidal neuromuscular blocker.
  2. Rapid Elimination: This encapsulation prevents the blocker from binding to nicotinic receptors at the neuromuscular junction, allowing for rapid reversal of muscle paralysis.

Data

Clinical studies have demonstrated that Sugammadex can reverse neuromuscular blockade within minutes, significantly faster than traditional reversal agents like neostigmine .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Highly soluble in water; solubility increases with temperature.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Chemical Properties

Applications

Scientific Uses

Sugammadex is primarily used in clinical anesthesia for:

  • Reversal of Neuromuscular Blockade: It provides a safe and effective means to reverse muscle relaxation during surgery.
  • Research Applications: Its unique properties are also explored in various pharmacological studies focusing on drug delivery systems and receptor interactions.
Introduction to Sugammadex

Historical Development of Selective Relaxant Binding Agents

The quest for targeted NMB reversal began in the 1960s with Organon Laboratories’ (Oss, Netherlands) research on steroidal NMBAs, culminating in rocuronium’s 1994 clinical introduction. Despite rocuronium’s rapid onset, reversal limitations persisted. In 1999, Dr. Anton Bom and chemist Dr. Ming Qiang Zhang serendipitously discovered that modified γ-cyclodextrins could solubilize rocuronium’s hydrophobic steroidal core. This observation led to the systematic synthesis of over 60 cyclodextrin derivatives, with Org 25969 (later sugammadex) emerging as the optimal candidate due to its high-affinity rocuronium binding [1] [6].

Table 1: Key Milestones in Sugammadex Development

YearEventSignificance
1999First batch of Org 25969 synthesizedProof of concept for cyclodextrin-based NMBA encapsulation
2001Patent filing for cyclodextrin-based reversal agentsProtection of intellectual property for SRBA technology
2005First human study publication (Gijsenbergh et al.)Demonstrated 3-min reversal of 0.6 mg/kg rocuronium with 8 mg/kg sugammadex
2008European Medicines Agency (EMA) approvalFirst major regulatory approval; adopted in 57 countries
2015FDA approval after two Complete Response Letters (CRLs)Resolved hypersensitivity protocol issues; U.S. market access
2021Pediatric FDA approval (ages 2–18)Expanded use to pediatric populations

The FDA approval process faced significant hurdles due to concerns about hypersensitivity reactions and bleeding risks. Initial submissions in 2007–2008 received a "Not Approvable" letter, prompting four additional studies on coagulation and cardiac effects. Subsequent submissions in 2012–2014 addressed protocol violations in hypersensitivity trials, culminating in a 16-0 advisory committee vote for approval in 2015. This 8-year journey highlighted regulatory rigor for first-in-class agents [1].

Structural and Molecular Basis of Cyclodextrin Derivatives

Sugammadex is a γ-cyclodextrin derivative comprising eight glucopyranose units arranged in a rigid, conical structure with a hydrophobic cavity (diameter: 0.8 nm) and a hydrophilic exterior. Its design features eight 3-mercaptopropionyl side chains attached to the primary hydroxyl groups (C6) via thioether linkages. These chains terminate in carboxylate groups (–COO), enabling electrostatic interactions with rocuronium’s quaternary ammonium moiety [2] [5] [9].

The binding mechanism involves:

  • Hydrophobic encapsulation: Rocuronium’s steroidal nucleus (androstane skeleton) inserts into the cyclodextrin cavity.
  • Electrostatic stabilization: The carboxylate groups on sugammadex form salt bridges with rocuronium’s N+ group.
  • Van der Waals forces: Close contact between host and guest enhances complex stability.

This results in a 1:1 inclusion complex with extraordinary affinity:

  • Association constant (Ka) for rocuronium: 1.79 × 107 M−1
  • Ka for vecuronium: 5.72 × 106 M−1 (3-fold lower than rocuronium) [5]

Table 2: Binding Affinities of Sugammadex for Steroidal NMBAs

NMBAAssociation Constant (Ka, M−1)Relative Affinity vs. RocuroniumClinical Relevance
Rocuronium1.79 × 1071.0 (reference)Primary clinical target
Vecuronium5.72 × 1060.32Effective reversal with slightly slower recovery
Pancuronium1.05 × 1050.006Limited clinical utility due to low affinity

Manufacturing involves nucleophilic substitution between perbrominated γ-cyclodextrin and 3-mercaptopropionic acid. Critical quality control focuses on monitoring impurities like mono-(6-sulfinic acid)-sugammadex, an oxidative byproduct that may form during synthesis. Advanced HPLC and NMR techniques ensure purity >99.9% for clinical use [9]. Unlike earlier cyclodextrins used as excipients (e.g., hydroxypropyl-β-cyclodextrin), sugammadex functions as an active pharmaceutical ingredient (API) through precise molecular recognition [3].

Role in Modern Anesthesia: Paradigm Shift in Neuromuscular Blockade Reversal

Sugammadex has redefined NMB reversal by enabling rapid recovery from any depth of blockade—moderate, deep, or immediate—addressing critical limitations of acetylcholinesterase inhibitors:

  • Reversal of deep blockade: At post-tetanic count (PTC) 1–2, 4 mg/kg sugammadex achieves train-of-four (TOF) ratio ≥0.9 in 2.9 min vs. >48 min with neostigmine (which is ineffective at this depth) [4] [7].
  • Elimination of anticholinergics: Unlike neostigmine/glycopyrrolate combinations, sugammadex avoids tachycardia, ileus, or urinary retention [10].
  • Reduction in residual paralysis: In PACU settings, sugammadex lowers residual NMB incidence to <5% vs. 30–43% with neostigmine [1] [4].

Table 3: Clinical Efficacy Compared to Neostigmine

Recovery ParameterSugammadexNeostigmineClinical Impact
Time from moderate block (T2) to TOF ≥0.91.5–2 min10–19 minFaster operating room turnover
Time from deep block (PTC 1–2) to TOF ≥0.92.9–3.4 minNot feasibleEnables deep block maintenance until surgery end
Incidence of residual block (TOF <0.9)0–5%30–43%Reduced risk of hypoventilation and aspiration
Recovery variability (SD)±1.2 min±7.5 minPredictable extubation timing

The economic impact, though initially debated, is increasingly favorable. A 2025 analysis demonstrated that sugammadex reduced PACU stays by 18 minutes and pulmonary complications by 32% versus neostigmine, offsetting its higher acquisition cost [10]. Furthermore, it enables new anesthesia protocols:

  • Rocuronium for rapid-sequence intubation (RSI): 16 mg/kg sugammadex reverses 1.2 mg/kg rocuronium in 1.5 min, matching succinylcholine’s spontaneous recovery time [1] [7].
  • Deep neuromuscular blockade: Facilitates laparoscopic/robotic surgeries requiring near-total paralysis without compromising reversal speed [10].
  • Critical care applications: Reverses residual paralysis in mechanically ventilated ICU patients, aiding neurological assessment [10].

Properties

CAS Number

343306-71-8

Product Name

Sugammadex

IUPAC Name

3-[[(1R,5R,6R,10R,11R,15R,16R,20R,21R,25R,26R,30R,31R,35R,36R,40R,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55S,56S)-10,15,20,25,30,35,40-heptakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid

Molecular Formula

C72H112O48S8

Molecular Weight

2002.2 g/mol

InChI

InChI=1S/C72H112O48S8/c73-33(74)1-9-121-17-25-57-41(89)49(97)65(105-25)114-58-26(18-122-10-2-34(75)76)107-67(51(99)43(58)91)116-60-28(20-124-12-4-36(79)80)109-69(53(101)45(60)93)118-62-30(22-126-14-6-38(83)84)111-71(55(103)47(62)95)120-64-32(24-128-16-8-40(87)88)112-72(56(104)48(64)96)119-63-31(23-127-15-7-39(85)86)110-70(54(102)46(63)94)117-61-29(21-125-13-5-37(81)82)108-68(52(100)44(61)92)115-59-27(19-123-11-3-35(77)78)106-66(113-57)50(98)42(59)90/h25-32,41-72,89-104H,1-24H2,(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t25-,26-,27-,28-,29-,30-,31-,32-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65?,66?,67?,68?,69?,70?,71?,72?/m0/s1

InChI Key

WHRODDIHRRDWEW-XJHAQRMRSA-N

SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Org25969; Org-25969; Org 25969; Sugammadex; trade name: Bridion.

Canonical SMILES

C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Isomeric SMILES

C(CSC[C@H]1[C@H]2[C@H]([C@@H](C(O1)O[C@H]3[C@@H](OC([C@H]([C@@H]3O)O)O[C@H]4[C@@H](OC([C@H]([C@@H]4O)O)O[C@H]5[C@@H](OC([C@H]([C@@H]5O)O)O[C@H]6[C@@H](OC([C@H]([C@@H]6O)O)O[C@H]7[C@@H](OC([C@H]([C@@H]7O)O)O[C@H]8[C@@H](OC([C@H]([C@@H]8O)O)O[C@H]9[C@@H](OC(O2)[C@H]([C@@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.